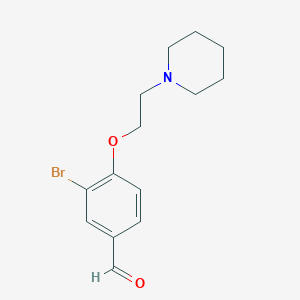

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H18BrNO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving this compound include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

This compound is a yellow solid powder . It has a boiling point of 378.5°C at 760 mmHg . The relative density of this compound is 1.084g/cm3 .Aplicaciones Científicas De Investigación

Role in Drug Design and Synthesis

Piperidine derivatives, such as our compound of interest, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have been covered extensively in the pharmaceutical applications of synthetic and natural piperidines . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety .

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, which can be synthesized using benzaldehyde and compounds like our subject of interest, have been explored for their antimicrobial features .

Inhibitor Design

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include our compound, have been designed as inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Synthesis of Regioisomers

The compound can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . Our compound of interest can be used in the synthesis of these heterocyclic compounds .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is a valuable building block in organic synthesis .

Mode of Action

It’s known that it can be involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Biochemical Pathways

This process is part of the broader Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Propiedades

IUPAC Name |

3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCTSKYDFSRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610184 |

Source

|

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | |

CAS RN |

938370-87-7 |

Source

|

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)